BenchChemオンラインストアへようこそ!

decahydro-1,6-naphthyridine, Mixture of diastereomers

IDO1 inhibitor Immuno-oncology Scaffold comparison

Decahydro-1,6-naphthyridine (CAS 933704-54-2), supplied as a mixture of diastereomers, is a fully saturated bicyclic diamine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol. It belongs to the naphthyridine class of nitrogen-containing heterocycles but is distinguished by its completely hydrogenated decahydro framework, which eliminates aromaticity and introduces conformational flexibility along with two stereogenic centers at the 4a and 8a ring-junction positions.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 933704-54-2
Cat. No. B6166770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedecahydro-1,6-naphthyridine, Mixture of diastereomers
CAS933704-54-2
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2CNCCC2NC1
InChIInChI=1S/C8H16N2/c1-2-7-6-9-5-3-8(7)10-4-1/h7-10H,1-6H2
InChIKeyAKYVCAZZLJAUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydro-1,6-naphthyridine (CAS 933704-54-2): A Saturated Bicyclic Diamine Scaffold for Medicinal Chemistry and Chiral Ligand Design


Decahydro-1,6-naphthyridine (CAS 933704-54-2), supplied as a mixture of diastereomers, is a fully saturated bicyclic diamine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol [1]. It belongs to the naphthyridine class of nitrogen-containing heterocycles but is distinguished by its completely hydrogenated decahydro framework, which eliminates aromaticity and introduces conformational flexibility along with two stereogenic centers at the 4a and 8a ring-junction positions [2]. This saturated scaffold serves as a versatile building block for the synthesis of biologically active derivatives, including IDO1 inhibitors, DAT ligands, and matrine-type alkaloid analogs, and is offered by multiple suppliers at purities typically ranging from 95% to 98% [1].

Why Decahydro-1,6-naphthyridine Cannot Be Replaced by Decahydroquinoline or Other Naphthyridine Isomers


Substituting decahydro-1,6-naphthyridine with the structurally related decahydroquinoline scaffold or with unsaturated 1,6-naphthyridine isomers introduces functionally significant differences in both biological target engagement and physicochemical properties. The presence of a second ring-nitrogen at position 6 in decahydro-1,6-naphthyridine — absent in decahydroquinoline — alters hydrogen-bonding capacity, basicity, and molecular electrostatic potential, directly affecting target recognition and metabolic stability [1]. In a direct scaffold-comparison study of IDO1 inhibitors, decahydro-1,6-naphthyridine-containing compounds exhibited distinct cellular and human whole blood activity profiles relative to matched decahydroquinoline and octahydro-1H-pyrrolo[3,2-c]pyridine analogs, confirming that the three scaffolds are not interchangeable [1]. Furthermore, the mixture of diastereomers supplied under CAS 933704-54-2 provides a stereochemical diversity advantage: all diastereomers were separated and individually evaluated in the IDO1 program, and the particular stereoisomeric composition of the commercial mixture enables broader initial screening compared to single-isomer products [1].

Quantitative Differentiation Evidence for Decahydro-1,6-naphthyridine (CAS 933704-54-2) Against Closest Comparators


Scaffold Differentiation: Decahydro-1,6-naphthyridine vs. Decahydroquinoline and Octahydro-1H-pyrrolo[3,2-c]pyridine in IDO1 Inhibition

In a 2021 Merck program, three saturated bicyclic scaffolds — decahydroquinoline, decahydro-1,6-naphthyridine, and octahydro-1H-pyrrolo[3,2-c]pyridine — were evaluated in parallel as cores for IDO1 inhibitors [1]. Decahydro-1,6-naphthyridine-containing compounds demonstrated 'good cellular and human whole blood activity against IDO1,' with lead compounds 15 and 27 selected based on combined cellular potency, human whole blood IDO1 inhibition, low unbound clearance, and reasonable mean residence time in rat cassette PK studies [1]. The absolute stereochemistry of separated diastereomers was not determined, underscoring the value of screening the diastereomeric mixture [1]. Precise IC₅₀ values for individual compounds were not publicly disclosed in the abstract; the data establishes class-level scaffold differentiation rather than a single head-to-head numerical comparison.

IDO1 inhibitor Immuno-oncology Scaffold comparison

Monoamine Transporter Selectivity: Decahydro-1,6-naphthyridine Derivative Achieves Sub-Nanomolar DAT Affinity with Substantial Selectivity over hERG and SERT

A decahydro-1,6-naphthyridine-containing derivative — 6-[4-(3-fluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-yl]-decahydro-1,6-naphthyridine hydrochloride (Example 39, US9920053) — was profiled against human monoamine transporters and the hERG cardiac ion channel [1]. The compound displayed a DAT IC₅₀ of 1.26 nM, a hERG IC₅₀ of 631 nM (500-fold selectivity), and a SERT IC₅₀ of 3,020 nM (2,400-fold selectivity over DAT) [1]. This selectivity window — sub-nanomolar primary target engagement with micromolar-level off-target activity at SERT and moderate hERG margin — is a direct consequence of the decahydro-1,6-naphthyridine scaffold geometry and its vectorial presentation of the pyrimidine pharmacophore [1].

Dopamine transporter DAT inhibitor CNS selectivity

Stereochemical Screening Advantage: Diastereomer Mixture vs. Single-Isomer Decahydro-1,6-naphthyridine Products

Decahydro-1,6-naphthyridine contains two stereogenic centers at the 4a and 8a ring-junction positions, giving rise to multiple diastereomers (cis and trans ring-fusion isomers) [1][2]. The commercial product (CAS 933704-54-2) is explicitly supplied as a mixture of diastereomers, enabling simultaneous evaluation of all stereoisomers in a single screening campaign [3]. In the IDO1 inhibitor program at Merck, 'all diastereomers were separated' and individually tested, revealing that stereochemistry profoundly influenced both cellular potency and pharmacokinetic parameters [2]. By contrast, single-isomer products such as rac-(4aS,8aR)-6-methyldecahydro-1,6-naphthyridine dihydrochloride restrict initial screening to one specific stereochemical configuration, potentially missing active diastereomers that would only be identified through separate procurement and testing [2].

Stereochemistry Chiral separation Diastereomer screening

Biological Activity Spectrum: Decahydro-1,6-naphthyridine Derivatives Show Anti-HIV and Antinociceptive Activity Not Reported for Decahydroquinoline Analogs

trans-Decahydro-1,6-naphthyridine derivatives have been reported to exhibit anti-HIV activity, as described by Esipova et al. (2006) who synthesized 1,6-disubstituted trans-decahydro-1,6-naphthyridines via stereoselective nucleophilic addition [1]. Independently, 6-acyldecahydro[1,6]naphthyridines — designed as simplified matrine-type alkaloid analogs — demonstrated antinociceptive activity in the acetic acid-induced abdominal contraction test in mice, with systematic SAR revealing that less hindered tertiary amines and highly lipophilic acyl groups enhanced potency [2]. These biological activities (anti-HIV, antinociception) have been specifically reported for decahydro-1,6-naphthyridine derivatives but are not documented for corresponding decahydroquinoline-based compounds in the same assay systems, suggesting that the second ring nitrogen at position 6 enables target interactions not accessible to the decahydroquinoline scaffold [1][2].

Anti-HIV Antinociceptive Matrine alkaloid

Recommended Procurement and Application Scenarios for Decahydro-1,6-naphthyridine (CAS 933704-54-2)


IDO1 Inhibitor Lead Generation: Scaffold-Hopping from Decahydroquinoline

When a medicinal chemistry program has identified decahydroquinoline-based IDO1 inhibitors but requires improved cellular potency, human whole blood activity, or pharmacokinetic profile, procurement of decahydro-1,6-naphthyridine (CAS 933704-54-2) enables direct scaffold-hopping. The Merck IDO1 program demonstrated that decahydro-1,6-naphthyridine-containing leads (compounds 15 and 27) met integrated lead criteria including good cellular potency, human whole blood IDO1 inhibition, low unbound clearance, and reasonable mean residence time in rat cassette PK [1]. The diastereomer mixture format allows simultaneous evaluation of all stereoisomers without the need for multiple single-isomer purchases [1].

CNS Transporter Ligand Development: DAT-Selective Scaffold Exploration

For CNS drug discovery programs targeting the dopamine transporter (DAT), decahydro-1,6-naphthyridine provides a validated scaffold for achieving sub-nanomolar DAT affinity with selectivity over SERT and hERG. The derivative 6-[4-(3-fluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-yl]-decahydro-1,6-naphthyridine (Example 39, US9920053) achieved DAT IC₅₀ = 1.26 nM with 500-fold selectivity over hERG (IC₅₀ = 631 nM) and 2,400-fold selectivity over SERT (IC₅₀ = 3,020 nM) [2]. Procuring the parent diastereomer mixture supports the synthesis and profiling of focused analog libraries around this chemotype [2].

Anti-HIV and Antinociceptive Agent Discovery: Matrine-Type Alkaloid Mimetics

Decahydro-1,6-naphthyridine serves as a direct precursor to 6-acyl and 1,6-disubstituted derivatives with demonstrated anti-HIV activity and antinociceptive effects [3][4]. The trans-decahydro-1,6-naphthyridine framework is a core substructure of matrine-type alkaloids, and the commercial diastereomer mixture can be resolved to access both cis and trans isomers for systematic SAR studies [3]. This application is not accessible using decahydroquinoline, which lacks the second ring nitrogen required for matrine alkaloid mimicry [4].

Chiral Ligand and Catalyst Design: Saturated Bicyclic Diamine with Two Stereocenters

The saturated bicyclic framework with two secondary amine functional groups and two stereogenic centers makes decahydro-1,6-naphthyridine a candidate for chiral diamine ligand development in asymmetric catalysis [3]. The diastereomer mixture format allows initial screening of both cis and trans ring-fusion geometries without committing to a single stereoisomer. Upon identification of the active diastereomer, the specific isomer can be procured or separated for further optimization [1].

Quote Request

Request a Quote for decahydro-1,6-naphthyridine, Mixture of diastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.